2-Fluoro-4-hydroxybenzoic Acid

Descripción general

Descripción

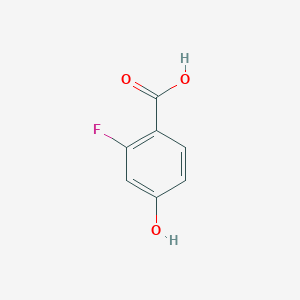

2-Fluoro-4-hydroxybenzoic acid (CAS 65145-13-3) is a fluorinated derivative of 4-hydroxybenzoic acid, characterized by a fluorine substituent at the 2-position and a hydroxyl group at the 4-position of the benzene ring. Its molecular formula is C₇H₅FO₃, with a molecular weight of 156.11 g/mol. The compound exhibits a white crystalline powder appearance, a melting point of 200–202°C, and a purity typically exceeding 98% for commercial use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-hydroxybenzoic acid can be synthesized through the fluorination of 4-hydroxybenzoic acid. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more scalable and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product . The compound is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is a good leaving group.

Esterification: The hydroxyl group can react with alcohols in the presence of acid catalysts to form esters.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) in anhydrous conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that 2-fluoro-4-hydroxybenzoic acid exhibits antimicrobial properties against various bacterial strains. Its structural similarity to known antimicrobial agents suggests it may be effective in treating infections caused by resistant bacteria .

- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential role in managing inflammatory diseases .

- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways, positioning it as a candidate for further development as an anticancer agent .

Enzyme Inhibition

The presence of hydroxyl and amino groups allows this compound to form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This interaction is crucial for therapeutic applications targeting specific enzymes involved in metabolic disorders .

Liquid Crystals

Due to its molecular structure, this compound is utilized as a building block for synthesizing liquid crystals. The para-positioning of functional groups facilitates the creation of mesogens used in liquid crystal displays (LCDs) and other electronic applications .

Drug Discovery

The compound serves as an important intermediate in the synthesis of APIs. Its unique properties enhance the bioavailability and effectiveness of drugs developed from it .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis, suggesting its potential as a novel treatment option for tuberculosis .

- Research on Anti-inflammatory Mechanisms : Investigations revealed that this compound significantly reduced markers of inflammation, such as TNF-α and IL-6, indicating its role in managing inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Interaction with metabolic enzymes |

Mecanismo De Acción

The mechanism of action of 2-fluoro-4-hydroxybenzoic acid is largely dependent on its functional groups. The hydroxyl group can form hydrogen bonds with biological targets, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability . These properties make it a valuable intermediate in drug design and development .

Comparación Con Compuestos Similares

Positional Isomers and Difluoro Derivatives

3-Fluoro-4-hydroxybenzoic Acid

- Structure : Fluorine at 3-position, hydroxyl at 4-position.

- Synthesis : Similar to 2-fluoro-4-hydroxybenzoic acid, starting from 3-fluoro-4-methoxybenzoic acid .

Difluoro Derivatives (e.g., 2,5-Difluoro-4-hydroxybenzoic Acid)

- Structure : Additional fluorine substituents (e.g., 2,5- or 2,6-difluoro).

- Impact: Increased electron-withdrawing effects lower pKa values and modify crystal packing. These derivatives are synthesized via electrophilic substitution of difluorophenols .

Biphenyl Analogs

4′-Fluoro-4-hydroxybiphenyl-3-carboxylic Acid

- Structure : Biphenyl core with fluorine at the 4′-position and hydroxyl/carboxyl groups at the 4- and 3-positions, respectively.

- Applications : Extended conjugation enhances mesogenic properties, making it suitable for advanced liquid crystal displays. However, the bulky biphenyl group reduces solubility in polar solvents compared to this compound .

Parent Compound and Non-Fluorinated Analogs

4-Hydroxybenzoic Acid

- Structure : Lacks fluorine; hydroxyl and carboxyl groups at the 4- and 1-positions.

- Properties : Higher melting point (214–217°C) due to stronger hydrogen-bonding networks. Used as a preservative (parabens) and in polymer synthesis .

- Comparison : Fluorine in this compound introduces steric and electronic effects, reducing intermolecular hydrogen bonding and enhancing lipophilicity for drug delivery .

Functionalized Derivatives

4-Fluoro-2-(phenylamino)benzoic Acid

- Structure : Aniline substituent at the 2-position and fluorine at the 4-position.

- Synthesis : Prepared via Ullmann coupling of 2-bromo-4-fluorobenzoic acid with aniline.

- Crystal Packing : Forms A-B acid dimers via hydrogen bonds and C–H···F interactions, unlike the carboxyl-hydroxyl dimerization in this compound .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Di-hydroxyl groups and a propenoic acid chain.

- Applications : Antioxidant and anti-inflammatory agent. Lacks fluorine but demonstrates how hydroxyl positioning influences biological activity compared to fluorinated analogs .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | CAS Number | Melting Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | 65145-13-3 | 200–202 | -F, -OH, -COOH | Liquid crystals, drug adjuvants |

| 4-Hydroxybenzoic acid | 99-96-7 | 214–217 | -OH, -COOH | Preservatives, polymers |

| 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid | N/A | N/A | -F, -OH, -COOH, biphenyl | Advanced liquid crystals |

| 3-Fluoro-4-hydroxybenzoic acid | N/A | N/A | -F, -OH, -COOH | Biochemical intermediates |

Research Findings and Trends

- Liquid Crystals : Fluorine in this compound stabilizes smectic phases, while biphenyl analogs exhibit nematic phases due to extended π-conjugation .

- Drug Design : Fluorination improves metabolic stability and bioavailability. For example, this compound-based adjuvants enhance immune response in cancer therapies .

- Crystal Engineering: Hydrogen-bonding patterns in fluorinated benzoic acids differ significantly from non-fluorinated analogs, influencing solubility and crystallinity .

Actividad Biológica

2-Fluoro-4-hydroxybenzoic acid (CAS number 65145-13-3) is a fluorinated derivative of para-hydroxybenzoic acid, notable for its potential applications in medicinal chemistry and materials science. This compound exhibits significant biological activity, particularly in the realms of cancer immunotherapy and antifungal properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure:

- Chemical Formula: C₇H₅FO₃

- Molecular Weight: 156.11 g/mol

- Melting Point: 200 °C – 202 °C

The presence of a fluorine atom at the ortho position relative to the hydroxyl group enhances the compound's reactivity and stability, making it a valuable building block in organic synthesis.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against Fusarium oxysporum. In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of inhibition on fungal growth. For instance:

| Compound | IC₅₀ (mM) |

|---|---|

| This compound derivative A | 0.42 |

| This compound derivative B | 1.27 |

| This compound derivative C | 0.70 |

These results suggest that modifications to the alkyl side chains can significantly influence antifungal potency, indicating a structure-activity relationship worth exploring further .

Cancer Immunotherapy

This compound has been investigated as an immunoadjuvant in cancer therapy. It is synthesized with polyphosphazene through a ring-opening polymerization process, which enhances its immunological properties. The resulting polymer exhibits increased efficacy in stimulating immune responses against tumors, showcasing its potential as a therapeutic agent in cancer treatment .

Case Studies

- Study on Antifungal Efficacy : A study published in August 2023 evaluated several benzofuranyl acetic acid amides derived from this compound. The research concluded that specific substitutions on the phenolic ring could enhance antifungal activity against Fusarium oxysporum, with some compounds achieving IC₅₀ values as low as 0.42 mM .

- Immunoadjuvant Research : Another significant study focused on the synthesis of an immunoadjuvant using this compound. The research demonstrated that this compound could effectively enhance the immune response when used in conjunction with cancer vaccines, leading to improved tumor regression in animal models .

Toxicological Profile

While evaluating the safety profile of this compound, it is noted that long-term exposure does not appear to produce chronic adverse health effects according to EC Directives based on animal models . However, it is classified under serious eye damage/irritation category, necessitating careful handling during laboratory use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-4-hydroxybenzoic Acid, and how are critical intermediates purified?

- Methodological Answer : A widely reported synthesis begins with 2-fluoro-4-methoxyacetophenone. Cleavage of the methylketone group using hypobromous acid (HOBr) yields 2-fluoro-4-methoxybenzoic acid (59% yield). Subsequent demethylation with boron tribromide (BBr₃) produces the target compound (57% yield). Final purification is achieved via reversed-phase HPLC using a C18 column with a mobile phase of 1% acetic acid, 25% methanol, and 74% water . Alternative methods include direct fluorination of 4-hydroxybenzoic acid derivatives, but yields vary depending on reaction conditions.

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) is critical for purity assessment, especially for detecting residual intermediates like 2-fluoro-4-methoxybenzoic acid .

- Spectroscopy : ¹⁹F NMR is essential to confirm fluorination position and quantify substitution efficiency. Complementary techniques include FT-IR (to identify -OH and -COOH groups) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Thermal Analysis : Differential scanning calorimetry (DSC) can determine melting points and polymorphic stability (reported mp: ~182–184°C for related fluorobenzoic acids) .

Advanced Research Questions

Q. How does fluorination at the 2-position influence the electronic and steric properties of 4-hydroxybenzoic acid derivatives?

- Methodological Answer : Fluorine’s electronegativity induces strong electron-withdrawing effects, altering the acidity of the phenolic -OH group (pKa shifts) and hydrogen-bonding capacity. Computational modeling (e.g., DFT calculations) can quantify these effects by analyzing charge distribution and frontier molecular orbitals. Experimentally, substituent impacts are studied via Hammett plots using reaction kinetics (e.g., esterification rates) . Steric hindrance at the 2-position may reduce enzymatic binding efficiency, as observed in studies with 4-hydroxybenzoate 1-hydroxylase .

Q. What enzymatic systems interact with this compound, and how can these interactions be optimized for biocatalytic applications?

- Methodological Answer : The flavin-dependent monooxygenase Candida parapsilosis CBS604 catalyzes the decarboxylative hydroxylation of 4-hydroxybenzoic acid analogs. Substrate specificity assays reveal that this compound is metabolized at ~30% efficiency compared to the parent compound. To enhance activity, site-directed mutagenesis of the enzyme’s active site (e.g., modifying residues that clash with the fluorine atom) can improve catalytic turnover. Kinetic parameters (Km, kcat) should be measured using UV-Vis spectroscopy to monitor NADPH consumption .

Q. How should researchers address discrepancies in reported reactivity or stability data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in synthetic protocols or impurity profiles. To resolve this:

- Reproduce Conditions : Standardize reaction parameters (e.g., solvent purity, temperature gradients) and validate intermediates via LC-MS.

- Environmental Controls : Assess stability under different storage conditions (e.g., humidity, light exposure) using accelerated degradation studies.

- Cross-Validation : Compare results with structurally similar compounds (e.g., 3-Fluoro-4-hydroxybenzoic Acid) to isolate fluorine-specific effects .

Q. What derivatization strategies improve the solubility or reactivity of this compound for targeted applications?

- Methodological Answer :

- Esterification : Methyl or ethyl esters (e.g., this compound Methyl Ester) enhance lipid solubility for membrane permeability studies. Synthesis involves Fischer esterification with methanol/H₂SO₄ .

- Protection of -OH Group : Benzyl ether formation (using benzyl bromide/K₂CO₃) prevents unwanted oxidation during coupling reactions .

- Metal Complexation : The carboxylic acid group can coordinate with transition metals (e.g., Cu²⁺) for catalytic or antimicrobial studies, verified via UV-Vis titrations .

Propiedades

IUPAC Name |

2-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWTWYULZRDBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382637 | |

| Record name | 2-Fluoro-4-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65145-13-3 | |

| Record name | 2-Fluoro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65145-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.